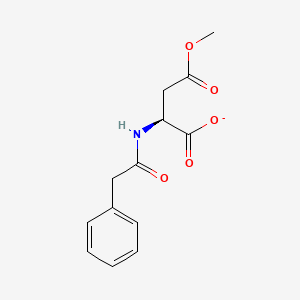
(2S)-4-Methoxy-4-oxo-2-(2-phenylacetamido)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-Methoxy-4-oxo-2-(2-phenylacetamido)butanoate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a methoxy group, a phenylacetamido group, and a butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Methoxy-4-oxo-2-(2-phenylacetamido)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylacetamido Intermediate: The reaction begins with the acylation of phenylacetic acid using an appropriate acylating agent, such as acetic anhydride, in the presence of a catalyst like pyridine.
Introduction of the Butanoate Backbone: The phenylacetamido intermediate is then reacted with a butanoic acid derivative, such as butanoyl chloride, under basic conditions to form the desired butanoate structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-4-Methoxy-4-oxo-2-(2-phenylacetamido)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-4-Methoxy-4-oxo-2-(2-phenylacetamido)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-4-Methoxy-4-oxo-2-(2-phenylacetamido)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S)-2-(2-phenylacetamido)butanoate
- Methyl (2S)-2-[(2S)-2-(2-phenylacetamido)propanamido]butanoate
- Methyl (2S)-4-[(tert-butyldimethylsilyl)oxy]-2-[(2S)-2-hydroxy-2-phenylacetamido]butanoate
Uniqueness
(2S)-4-Methoxy-4-oxo-2-(2-phenylacetamido)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications.
Propiedades
Número CAS |
204395-55-1 |
|---|---|
Fórmula molecular |
C13H14NO5- |
Peso molecular |
264.25 g/mol |
Nombre IUPAC |
(2S)-4-methoxy-4-oxo-2-[(2-phenylacetyl)amino]butanoate |
InChI |
InChI=1S/C13H15NO5/c1-19-12(16)8-10(13(17)18)14-11(15)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,15)(H,17,18)/p-1/t10-/m0/s1 |
Clave InChI |
PZCMPHLHHMZLKD-JTQLQIEISA-M |
SMILES isomérico |
COC(=O)C[C@@H](C(=O)[O-])NC(=O)CC1=CC=CC=C1 |
SMILES canónico |
COC(=O)CC(C(=O)[O-])NC(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


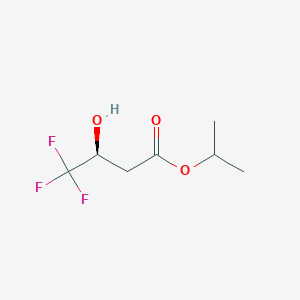
![[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane](/img/structure/B14255697.png)
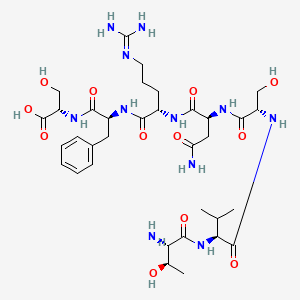

![Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-](/img/structure/B14255729.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]di(naphthalen-2-ol)](/img/structure/B14255740.png)
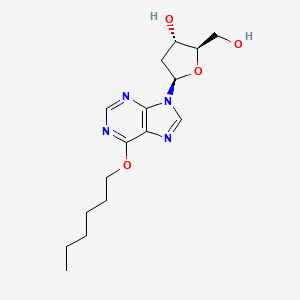
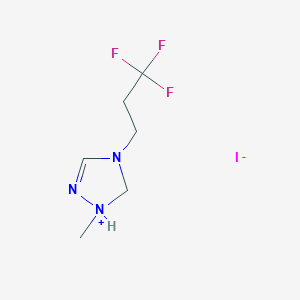
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
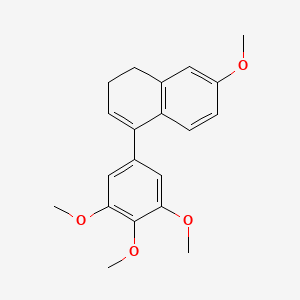
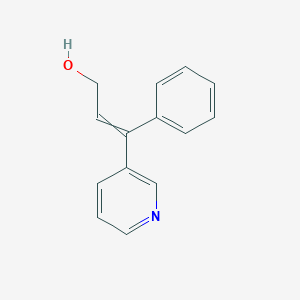
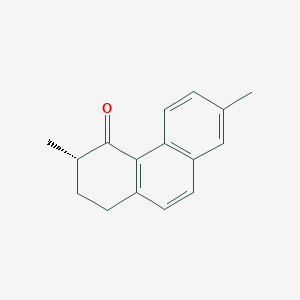
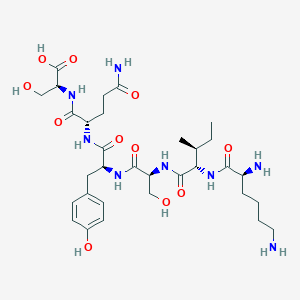
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)
